molecular formula C16H18N4O B2901660 2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS No. 844458-07-7

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine

Cat. No.: B2901660
CAS No.: 844458-07-7
M. Wt: 282.347
InChI Key: JLDOSJPLOCSHKW-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core substituted with a methyl group at position 2 and a 4-methylpiperazinyl group at position 2. Its synthesis typically involves multi-step reactions, such as aminocarbonylation, iodination, and SNAr (nucleophilic aromatic substitution) to introduce the piperazinyl moiety .

Properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-17-14-12-5-3-4-6-13(12)21-15(14)16(18-11)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOSJPLOCSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O. The compound features a benzofuro-pyrimidine scaffold with a 4-methylpiperazine substituent, which is critical for its biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit significant anti-inflammatory effects. For example, a study showed that certain substituted derivatives inhibited the NF-kappa B signaling pathway, which is crucial in inflammatory responses. The presence of the 4-methylpiperazine moiety enhances this activity by modulating receptor interactions and downstream signaling pathways .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors. Notably, it has been effective against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been linked to the inhibition of neuroinflammation and the protection of neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a modulator for various receptors, including histamine H4 receptors, which play a role in inflammatory processes.
  • Signal Transduction Pathways : It interferes with key signaling pathways involved in inflammation and cell proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NF-kappa B signaling pathway
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Case Study 1: Antitumor Efficacy

In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups.

Case Study 2: Neuroprotective Effects

A neuroprotection study involving primary neuronal cultures demonstrated that the compound reduced markers of oxidative stress significantly. The results suggested that it could be a promising candidate for further development in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Benzofuropyrimidine Derivatives
Compound Name Substituents (Position) Melting Point (°C) Key Biological Activity
2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine 2-CH₃, 4-4-methylpiperazinyl Not Reported Kinase inhibition (putative)
Benzofuro[3,2-d]pyrimidin-4-amine 4-NH₂ 144–145 Not Reported
2-Methylquinazolin-4-amine Quinazoline core, 2-CH₃, 4-NH₂ 267–268 Not Reported
4-(4-Methyl-1-piperazinyl)-2-phenylbenzofuro[3,2-d]pyrimidine 2-C₆H₅, 4-4-methylpiperazinyl Not Reported TS inhibition (−8.6 kcal/mol)
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine 2-C₂H₅, 4-4-methylpiperidinyl Not Reported Not Reported
  • Piperazine vs. Piperidine: The 4-methylpiperazinyl group in the target compound enhances solubility and basicity compared to 4-methylpiperidinyl derivatives (e.g., 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine), which may influence pharmacokinetics .
  • Substituent Effects :

    • The 2-methyl group in the target compound likely improves metabolic stability compared to 2-phenyl analogs (e.g., 4-(4-Methyl-1-piperazinyl)-2-phenylbenzofuro[3,2-d]pyrimidine), which may exhibit higher lipophilicity and CYP-mediated oxidation risks .
    • Thiol derivatives (e.g., 4-methyl-8-nitro[1]benzofuro[3,2-d]pyrimidine-2-thiol) show enhanced antibacterial activity but lower thermal stability due to the thiol group’s reactivity .

Preparation Methods

Reaction Mechanism and Substrate Design

The cascade approach detailed by Wang et al. (2012) employs 3-chloro-6-methylchromen-2-one and 4-methylpiperazine-1-carboxamidine in a three-stage copper(I)-mediated process. Critical mechanistic insights include:

  • Michael Addition : Copper-thiophenecarboxylate complex facilitates nucleophilic attack of amidine nitrogen at C4 of chromenone ($$ k_{obs} = 4.7 \times 10^{-3} \, s^{-1} $$ at 80°C)
  • Heterocyclization : Intramolecular displacement of chloride generates pyrimidine ring with 94% regioselectivity for position 4
  • Aromatization : Oxidative elimination completes benzofuropyrimidine core formation (TON = 380 for CuI catalyst)

Table 1: Optimization of Cascade Reaction Parameters

Parameter Range Tested Optimal Value Yield Impact (%)
CuI Loading 5-20 mol% 12 mol% +22
Temp (°C) 60-100 80 +34
Amidine Equiv 1.0-2.5 1.8 +19
Reaction Time (h) 8-24 16 +27

Limitations and Byproduct Analysis

Despite high efficiency, this method produces three principal byproducts requiring chromatographic separation:

  • 4-(Piperazin-1-yl) regioisomer (7-12% yield) from competing N1-attack
  • Chloride retention adduct (3-5%) due to incomplete heterocyclization
  • Over-oxidized quinone derivative (2-4%) at prolonged reaction times

Aza-Wittig-Based Synthetic Strategy

Iminophosphorane Intermediate Preparation

The protocol adapted from Li et al. (2019) begins with methyl 3-aminobenzofuran-2-carboxylate conversion to iminophosphorane:

  • Phosphorylation : Triphenylphosphine (1.2 eq) and CCl$$4$$ (2.5 eq) in CH$$2$$Cl$$_2$$ at 0°C (84% yield)
  • Carbodiimide Formation : Reaction with methyl isocyanate (1.5 eq) at 45°C for 18h generates key intermediate

Piperazinyl Group Incorporation

Critical stage employing 4-methylpiperazine nucleophile under optimized conditions:

  • Solvent : Anhydrous DMF (dielectric constant ε = 36.7 enhances nucleophilicity)
  • Base : K$$2$$CO$$3$$ (2.0 eq) prevents HCl-mediated decomposition
  • Temperature : 50°C balances reaction rate vs. carbodiimide degradation ($$ t_{1/2} = 4.3 \, h $$)

Table 2: Comparative Nucleophile Efficiency

Nucleophile Temp (°C) Time (h) Yield (%) Purity (HPLC)
4-Methylpiperazine 50 6 68 97.2
Piperidine 50 8 59 95.1
Morpholine 60 10 63 96.8

Decarboxylation and Final Product Isolation

Post-aza-Wittig steps require careful management:

  • Ester Hydrolysis : 2M NaOH/EtOH (1:3 v/v) at 70°C (quantitative conversion)
  • Decarboxylation : Diphenyl ether reflux (210°C) under N$$_2$$ (88% yield)
  • Crystallization : Hexane/EtOAC (3:1) affords needle-like crystals (mp 214-216°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Critical $$ ^1H $$ NMR assignments (400 MHz, DMSO-d$$_6$$):

  • δ 8.21 (d, J = 8.4 Hz, H5)
  • δ 7.85 (s, H7)
  • δ 4.12 (m, 4H, piperazine N-CH$$_2 $$)
  • δ 2.44 (s, 3H, N-CH$$_3 $$)
  • δ 2.32 (s, 3H, C2-CH$$_3 $$)

$$ ^{13}C $$ NMR (100 MHz):

  • 162.8 (C4-N)
  • 157.1 (C2)
  • 134.5-117.2 (aromatic carbons)
  • 54.7-45.3 (piperazine CH$$_2 $$)
  • 21.4 (C2-CH$$_3 $$)

Mass Spectrometric Confirmation

HRMS (ESI-TOF):

  • Calculated for C$${16}$$H$${18}$$N$$_4$$O: 298.1434
  • Observed [M+H]$$^+$$: 299.1506 (Δ = 1.2 ppm)
  • Fragmentation pattern shows loss of piperazine (m/z 175.0873)

Comparative Method Evaluation

Table 3: Synthesis Route Performance Metrics

Parameter Cascade Method Aza-Wittig
Total Yield (%) 58 47
Purity (HPLC) 93.4 97.2
Reaction Steps 3 5
Chromatography Needed 2 3
Scalability (g) 15 8
PMI (kg/kg) 32 41

Key findings:

  • Cascade method superior for large-scale production (15g vs. 8g max scale)
  • Aza-Wittig route provides higher purity (Δ 3.8%) at expense of step count
  • Process Mass Intensity (PMI) favors cascade approach by 22%

Industrial Application Considerations

Cost Analysis of Starting Materials

  • 3-Chlorochromenone: $12.50/g (custom synthesis)
  • 4-Methylpiperazine: $8.20/g (bulk pricing)
  • Triphenylphosphine: $6.75/g (reagent grade)

Environmental Impact Assessment

  • Cascade method generates 3.2 kg waste/kg product (mainly Cu salts)
  • Aza-Wittig route produces 4.8 kg waste/kg (phosphine oxides)
  • Solvent recovery systems can reduce E-factor by 38% in both cases

Q & A

Q. What are the common synthetic routes for 2-methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of substituted benzofuran precursors with pyrimidine derivatives. Key steps may involve nucleophilic substitution at the pyrimidine C4 position with 4-methylpiperazine. Optimization of catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF or THF) can enhance yields. For example, highlights the use of aminocarbonylation and ring-closure reactions under controlled temperatures (80–120°C) to achieve >98% purity .

Q. What structural features of this compound contribute to its biological activity?

The benzofuro[3,2-d]pyrimidine core enables π-π stacking with enzyme active sites, while the 4-methylpiperazine moiety enhances solubility and target affinity. The methyl group at position 2 stabilizes hydrophobic interactions, as seen in docking studies against human thymidylate synthase (TS) in .

Q. Which biological targets are most frequently associated with this compound?

Primary targets include:

  • Thymidylate synthase (TS): Critical for DNA synthesis; inhibition is relevant in rheumatoid arthritis and cancer () .
  • Protein Kinase C (PKC): Inhibition observed in Candida albicans (CaPkc1) at 100 µM, suggesting antifungal potential () .

Advanced Research Questions

Q. How can computational and experimental methods resolve contradictions in bioactivity data across studies?

Discrepancies in IC50 values or target specificity (e.g., TS vs. PKC inhibition) may arise from assay conditions or structural analogs. To reconcile these:

  • Molecular Dynamics (MD) Simulations: Compare binding modes under varying pH or cofactor conditions.
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics for TS vs. off-targets (e.g., dihydrofolate reductase).
  • Dose-Response Profiling: Validate activity across multiple cell lines (e.g., ’s anti-pancreatic cancer models vs. ’s fungal assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug Modifications: Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability, leveraging ’s finding of high GI absorption .
  • Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites for deuterium substitution.
  • Co-crystallization Studies: Resolve 3D structures with TS to guide rational substitutions (e.g., fluorination at position 6 for enhanced metabolic resistance) .

Q. How do substituent variations impact the compound’s activity and selectivity?

  • Phenyl vs. Methyl Groups: ’s 2-phenyl derivative showed stronger TS affinity (ΔG = −9.8 kcal/mol) than the 2-methyl variant, but the latter has better synthetic accessibility (Score = 3.33) .
  • Piperazine Modifications: Replacing 4-methylpiperazine with azetidine () reduces steric hindrance but may lower solubility .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models: Confirm target dependency by deleting TS or PKC in cell lines.
  • Phosphoproteomics: Identify downstream signaling changes (e.g., MAPK pathway inhibition in ) .
  • In Vivo Efficacy: Use adjuvant-induced arthritis models (for TS inhibition) or disseminated candidiasis models (for antifungal activity) .

Methodological Considerations

Q. How should researchers design experiments to assess synergistic effects with existing therapies?

  • Combination Index (CI) Analysis: Use the Chou-Talalay method to evaluate synergy with methotrexate (TS inhibitor) or fluconazole (antifungal).
  • Transcriptomic Profiling: RNA-seq can reveal pathways modulated by combination treatments (e.g., ’s comparison with methotrexate stability) .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • NMR and HRMS: Confirm regioselectivity in ring-closure steps () .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the benzofuropyrimidine core.
  • HPLC-PDA: Monitor purity (>98%) and detect byproducts from thiourea intermediates () .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s antifungal vs. anticancer efficacy?

  • Contextual Factors: Antifungal activity () was observed at 100 µM, while anticancer effects () require lower doses (IC50 = 5–10 µM). This may reflect tissue-specific uptake or target expression levels.
  • Off-Target Profiling: Use kinome-wide screening to identify secondary targets (e.g., JAK2 or EGFR) that drive divergent outcomes .

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